molecular formula C11H10FN3O2 B2558397 Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1613022-95-9

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate

Cat. No. B2558397
M. Wt: 235.218
InChI Key: SZAZXQCELZVSPX-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” is a fluorinated compound, which suggests it might be used in the pharmaceutical industry, as fluorinated compounds are often used in drug design due to their unique properties .


Synthesis Analysis

While specific synthesis information for “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” was not found, related compounds such as triazole-pyrimidine hybrids have been synthesized and studied for their neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate and its derivatives have been synthesized through various methods and investigated for different biological activities. One study reports the microwave-assisted synthesis of hybrid molecules containing this compound, which exhibited antimicrobial, antilipase, and antiurease activities, indicating its potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).

Crystal Structure Analysis

The crystal structure of derivatives of ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate has been determined through X-ray diffraction analysis. These studies provide valuable insights into the molecular arrangement and potential interactions within the compounds, which are crucial for understanding their reactivity and biological activity. For instance, the structure of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was elucidated, highlighting the importance of structural analysis in drug design (Jing, 2008).

Antitumor Activity

Novel compounds featuring ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate have been designed and synthesized with the aim of exploring their cytotoxic properties. The characterization and evaluation of these compounds have shown promising results in inhibiting tumor cell growth, indicating potential applications in cancer therapy (Gündoğdu et al., 2017).

Synthetic Methodology Development

Research has also focused on developing new synthetic methodologies for compounds containing ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate. These methods aim to improve the efficiency, yield, and applicability of synthetic routes for producing such compounds. An example includes the development of a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the compound's relevance in agricultural chemistry (Fan et al., 2015).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAZXQCELZVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate

Synthesis routes and methods

Procedure details

4-Fluoroaniline (2.8 g, 26 mmol) was dissolved in 10% HCl and cooled to 0° C. To this solution was carefully added NaNO2 (1.8 g, 26 mmol) dissolved in 10 mL water. In a separate flask, NaOAc (13 g, 96 mmol), and water (25 mL) were added to a solution of ethyl isocyanoacetate (2.0 g, 18 mmol) in methanol (80 mL). This solution was cooled to 0° C. and the diazonium salt of 4-fluoroaniline was carefully added over the course of 15 minutes. Stirring was continued at 0° C. for an additional 15 minutes, after which the flask was removed from the ice bath and stirring was continued for an additional 2 hours. The reaction mixture was then added to 500 mL water and the resulting brown precipitate was collected by filtration and dried in vacuo to obtain 3.8 g of the desired ester (90% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

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